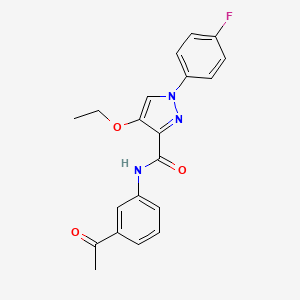

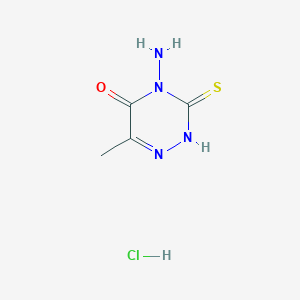

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

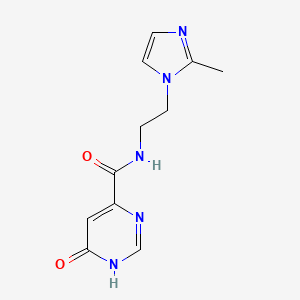

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including a line-angle diagram or a 3D model.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent elements or precursors, including the specific reactions involved, the conditions required for these reactions, and the yields of each step.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions. The conditions under which these reactions occur and their yields would also be discussed.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique

Medicinal Chemistry Applications

Cannabinoid Receptor Research

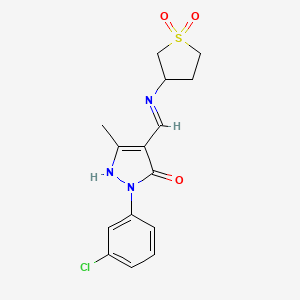

Pyrazole derivatives, including those structurally related to N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, have been synthesized and evaluated for their binding affinity for the CB1 cannabinoid receptor. Such compounds aim to develop tracers for medical imaging, particularly positron emission tomography (PET) ligands for studying the cerebral cannabinoid CB1 receptor. These analogs, with modifications at the pyrazole ring, showed affinities comparable to reference antagonists, indicating their potential for further investigation in biological imaging studies (Tobiishi et al., 2007).

Anticancer Activity

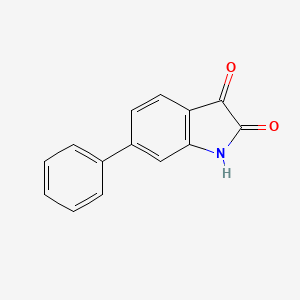

Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, derived from reactions involving similar pyrazole carboxamides, have been investigated for their cytotoxic activity against several human cancer cell lines. These studies revealed a structure-activity relationship, with some compounds showing promising activity, highlighting the potential of pyrazole derivatives in cancer therapy (Hassan et al., 2015).

Materials Science Applications

Fluorescent pH Sensors

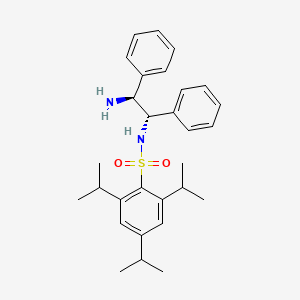

A heteroatom-containing luminogen, demonstrating intramolecular charge transfer and aggregation-induced emission (AIE), has been designed for use as a fluorescent pH sensor. This luminogen, bearing structural resemblance to pyrazole derivatives, exhibits reversible emission changes upon protonation and deprotonation, making it suitable for detecting acidic and basic organic vapors. This illustrates the adaptability of pyrazole frameworks in developing advanced materials for sensing applications (Yang et al., 2013).

Biochemical Studies

Enzyme Inhibition

Pyrazoles containing fluorine atoms have been synthesized and evaluated for their inhibitory activity against nitric oxide synthase (NOS) isoenzymes. These studies show that fluorine substitutions enhance biological activity, providing insights into the design of enzyme inhibitors with potential therapeutic applications (Nieto et al., 2015).

Corrosion Inhibition

Carbohydrazide-pyrazole compounds have been studied for their corrosion protection behavior on mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, suggesting their utility in industrial applications to prevent metal corrosion. This underscores the versatility of pyrazole derivatives in applied chemistry (Paul et al., 2020).

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact. Appropriate safety precautions and disposal methods would also be discussed.

Orientations Futures

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.

I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-3-27-18-12-24(17-9-7-15(21)8-10-17)23-19(18)20(26)22-16-6-4-5-14(11-16)13(2)25/h4-12H,3H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDDARGQCSCOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B2994346.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)